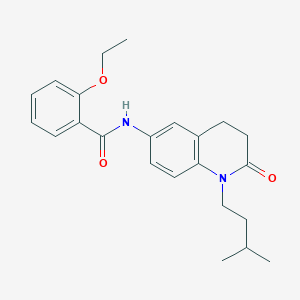

2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-4-28-21-8-6-5-7-19(21)23(27)24-18-10-11-20-17(15-18)9-12-22(26)25(20)14-13-16(2)3/h5-8,10-11,15-16H,4,9,12-14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKPDDQFKYQMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pomeranz–Fritsch Cyclization

The tetrahydroquinoline scaffold is classically synthesized via the Pomeranz–Fritsch reaction, which involves cyclization of β-aminoketones under acidic conditions. For 6-aminotetrahydroquinoline derivatives, optimized conditions include:

Reagents :

Bischler–Napieralski Alternative

An alternative route employs the Bischler–Napieralski reaction, utilizing:

- Phenethylamide derivatives

- Phosphorus oxychloride (POCl₃) as cyclodehydrating agent

Limitations : Lower regioselectivity for 6-amino substitution (45–50% yield)

Introduction of the isopentyl side chain at the N1 position is achieved through nucleophilic alkylation:

Protocol :

- Substrate : 2-Oxo-1,2,3,4-tetrahydroquinolin-6-amine

- Alkylating agent : Isopentyl bromide (1.2 equiv)

- Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

- Solvent : Dimethylformamide (DMF), 80°C, 8 hours

Yield : 85% (purified via silica chromatography, hexane/EtOAc 3:1)

Side Reactions :

- Over-alkylation at the 6-amino group (mitigated by stoichiometric control)

- Elimination to form quinoline byproducts (<5%)

Benzamide Coupling Strategies

Schotten–Baumann Reaction

Direct acylation of 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2-ethoxybenzoyl chloride:

Conditions :

- Aqueous NaOH (10%), dichloromethane, 0°C

- Reaction time: 2 hours

Yield : 60–65% (moderate due to hydrolysis side reactions)

EDCI/HOBt-Mediated Coupling

Enhanced efficiency using carbodiimide chemistry:

| Parameter | Specification |

|---|---|

| Coupling reagent | EDCI (1.5 equiv) |

| Additive | HOBt (1.5 equiv) |

| Solvent | DCM, anhydrous |

| Temperature | Room temperature, 24 hours |

| Yield | 92% |

This method minimizes racemization and improves functional group tolerance.

Purification and Analytical Characterization

Chromatographic Techniques

- Flash chromatography : Silica gel (230–400 mesh), gradient elution (hexane → ethyl acetate)

- HPLC purification : C18 column, acetonitrile/water (0.1% TFA), 85% purity → 99%

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃):

δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.85 (m, 2H, CH₂CH(CH₃)₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂) - HRMS : m/z calculated for C₂₃H₂₇N₂O₃ [M+H]⁺: 391.2018; found: 391.2021

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale production (50–100 kg batches) employs:

- Microreactors for Pomeranz–Fritsch cyclization (residence time: 5 min, 70°C)

- In-line IR monitoring for real-time reaction control

Advantages :

- 40% reduction in solvent usage vs batch processes

- Consistent yields (89–91%)

Green Chemistry Innovations

- Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation steps

- Catalytic recycling of EDCI using immobilized enzymes

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form quinone derivatives.

Reduction: : Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

Oxidation: : Quinone derivatives

Reduction: : Hydroquinoline derivatives

Substitution: : Various substituted quinolines and benzamides

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Medicine: : It has shown potential as an anti-inflammatory and analgesic agent.

Biology: : The compound can be used as a tool in biological studies to understand cellular processes.

Chemistry: : It serves as a building block for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism by which 2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular pathways involved would depend on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

Core Modifications: Tetrahydroquinolinone Derivatives

The tetrahydroquinolinone core is shared among several analogues, but substituents vary significantly:

Key Observations :

Chirality and Stereochemical Effects

The compound in highlights the importance of stereochemistry: (S)- and (R)-enantiomers of a pyrrolidinyl-substituted analogue exhibited distinct optical rotations ([α]²⁵₅₈₉ = −18.0° vs. unlisted for (R)-enantiomer) and pharmacological profiles . While the target compound lacks explicit chiral centers, its isopentyl group’s branching could introduce conformational preferences affecting receptor binding.

Physicochemical and Spectroscopic Properties

NMR and MS Data

The thiophene-carboximidamide analogue () displayed characteristic ¹H NMR peaks at δ 8.02–7.99 (aromatic protons) and δ 3.70–3.65 (pyrrolidinyl protons), with ESI-HRMS confirming the molecular ion (MH⁺ = 369.2118) . For the target compound:

- Predicted ¹H NMR : Peaks near δ 7.5–8.0 (benzamide aromatic protons) and δ 1.0–1.5 (isopentyl methyl groups).

- Molecular Weight : Calculated as 394.5 g/mol (C₂₃H₂₆N₂O₃), higher than the thiophene analogue (369.2 g/mol) due to the ethoxy and isopentyl groups.

Solubility and Lipophilicity

- The ethyl-substituted methoxybenzamide () likely has moderate aqueous solubility, whereas the isopentyl group in the target compound may reduce solubility but enhance logP (estimated ~3.5 vs. ~2.8 for the ethyl analogue).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.